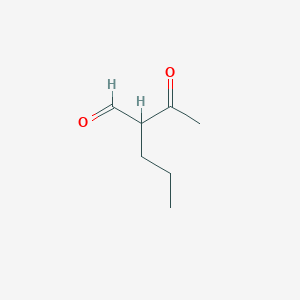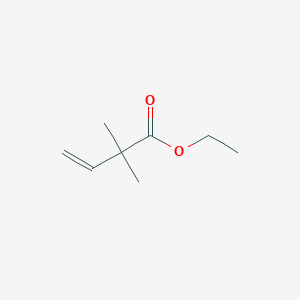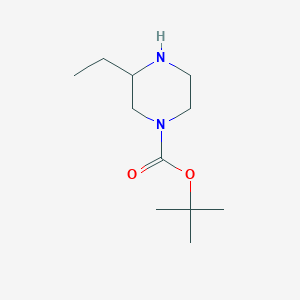
3-(1-Hydroxyethyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its common name, Juglone, and has been found in several plants, including the black walnut tree.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of several signaling pathways, including the NF-kappaB and MAPK pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-Hydroxyethyl)naphthalene-1,2-dione are diverse and depend on the intended application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to protect against oxidative stress. Additionally, it has been shown to improve cognitive function and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of using 3-(1-Hydroxyethyl)naphthalene-1,2-dione in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several future directions for the study of 3-(1-Hydroxyethyl)naphthalene-1,2-dione. One area of interest is the development of novel therapeutic agents based on its structure and properties. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, the potential applications of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in agriculture and environmental science are also areas of interest for future research.
Conclusion
In conclusion, 3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel therapeutic agents based on its properties.
Synthesis Methods
The synthesis of 3-(1-Hydroxyethyl)naphthalene-1,2-dione can be achieved through several methods, including the oxidation of juglone with potassium permanganate or hydrogen peroxide, the reduction of 5-hydroxy-1,4-naphthoquinone with sodium borohydride, and the reaction of 1,2-naphthoquinone with ethylene glycol. Each synthesis method has its advantages and limitations, and the choice of method depends on the intended application.
Scientific Research Applications
3-(1-Hydroxyethyl)naphthalene-1,2-dione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, antiviral, and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
129113-09-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |
InChI Key |
BDCMHJPWOKIQID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
synonyms |
1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



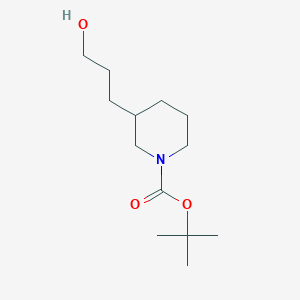

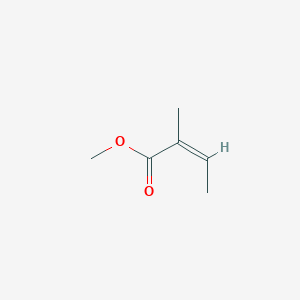

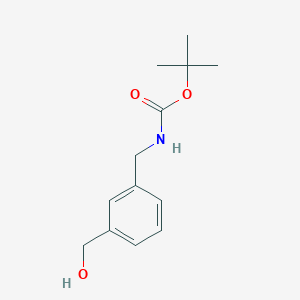

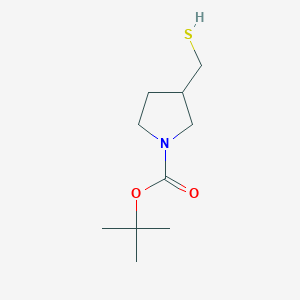
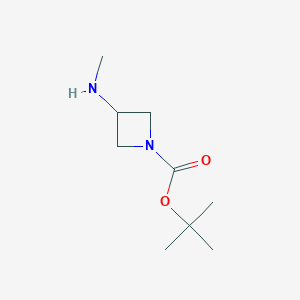
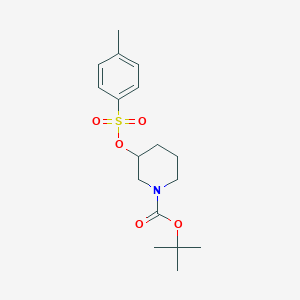
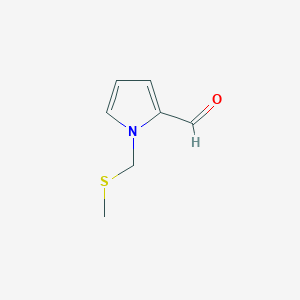
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
